

Creatine-(methyl-d3) Monohydrate: A Technical Guide for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Creatine-(methyl-d3) monohydrate	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Creatine-(methyl-d3) monohydrate, an isotopically labeled form of creatine, has emerged as a important tool in biomedical research. Its primary application lies in its use as a stable isotope tracer for the accurate determination of total body creatine pool size and, by extension, the estimation of skeletal muscle mass. This technique, known as the D3-creatine dilution method, offers a minimally invasive and practical alternative to traditional methods like magnetic resonance imaging (MRI) and dual-energy X-ray absorptiometry (DXA).[1][2][3][4][5][6] This guide provides an in-depth overview of the research applications of Creatine-(methyl-d3) monohydrate, with a focus on experimental protocols and data interpretation.

Core Applications in Research

The unique properties of **Creatine-(methyl-d3) monohydrate** make it suitable for a range of research applications, primarily centered around its use as a metabolic tracer and an internal standard.

Estimation of Skeletal Muscle Mass

The cornerstone of **Creatine-(methyl-d3) monohydrate**'s utility in research is the D3-creatine dilution method.[1][7][8][9] This method is founded on the principle that approximately 98% of the body's creatine is located in skeletal muscle.[4][10] By introducing a known amount of



deuterated creatine and measuring its dilution in the body's creatine pool, researchers can accurately calculate the total creatine pool size, which strongly correlates with skeletal muscle mass.[1][8]

The process involves administering a single oral dose of **Creatine-(methyl-d3) monohydrate** to a subject.[1][6] The deuterated creatine is absorbed and distributed throughout the body, mixing with the endogenous creatine pool.[10] Over time, creatine is irreversibly converted to creatinine at a relatively constant rate and excreted in the urine.[10] By measuring the enrichment of D3-creatinine in a urine sample, the total creatine pool size and subsequently muscle mass can be calculated.[1][8] This method has been validated in both preclinical models and human subjects.[1][8]

Pharmacokinetic and Metabolic Studies

Creatine-(methyl-d3) monohydrate serves as an excellent tracer for studying the absorption, distribution, metabolism, and excretion (ADME) of creatine.[10] Following oral administration, the deuterated form can be tracked in plasma and urine to determine key pharmacokinetic parameters such as absorption rate, peak plasma concentration, and half-life.[1] These studies have shown that D3-creatine is rapidly absorbed, with detectable plasma levels as early as 15 minutes post-dose and peak concentrations reached within 2.5 to 3 hours.[1]

Internal Standard for Mass Spectrometry

In analytical chemistry, particularly in quantitative mass spectrometry, **Creatine-(methyl-d3) monohydrate** is utilized as an internal standard.[10] Due to its structural similarity to endogenous creatine and a known mass shift of +3 Da from the deuterium labeling, it allows for precise and accurate quantification of unlabeled creatine in biological samples.[10]

Quantitative Data Summary

The following tables summarize key quantitative data from research studies utilizing **Creatine-** (methyl-d3) monohydrate.

Table 1: Physicochemical Properties of Creatine-(methyl-d3) Monohydrate



Property	Value	Reference
CAS Number	284664-86-4	[11]
Molecular Formula	C4D3H6N3O2·H2O	[11]
Molecular Weight	152.17 g/mol	[11]
Isotopic Purity	≥98 atom % D	

Table 2: Pharmacokinetic Parameters of D3-Creatine in Humans (30 mg Oral Dose)

Parameter	Value (Mean ± SD)	Reference
Time to Peak Plasma Concentration (Tmax)	2.5 - 3.0 hours	[1]
Time to Isotopic Steady-State (Urine)	30.7 ± 11.2 hours	[1][6]
Plasma Clearance	~80% within 24 hours	[1]
Urinary Spillage (Median)	3.5% (males), 25.6% (females)	[12]

Table 3: Recommended Tracer Doses for Muscle Mass Estimation

Subject	Recommended Oral Dose	Reference
Rats	<1 mg/rat	[8]
Healthy Adult Humans	30 mg	[1][6]
Older Adults	30 mg	[3]
Patients with Hip Fracture	30 mg	[2]

Experimental Protocols

D3-Creatine Dilution Method for Skeletal Muscle Mass Estimation in Humans

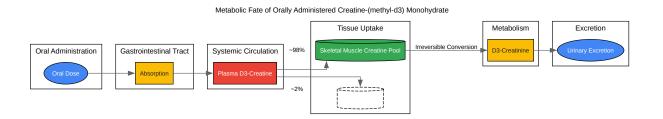


This protocol is a generalized representation based on published studies.[1][3][6]

- 1. Subject Preparation:
- Subjects should fast overnight prior to the administration of the D3-creatine dose.[3]
- 2. D3-Creatine Administration:
- A single oral dose of 30 mg of Creatine-(methyl-d3) monohydrate is administered.[1][3][6]
- 3. Sample Collection:
- Plasma: Serial blood samples can be collected to determine the pharmacokinetics of D3-creatine. A typical schedule includes samples at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[1]
- Urine: All urine is collected for 5 consecutive days following the tracer dose.[1][6] Spot urine samples can also be utilized, particularly fasting morning voids on subsequent days.[3]
- 4. Sample Analysis:
- Concentrations of deuterated and unlabeled creatine and creatinine in plasma and urine are measured using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][13]
- 5. Data Analysis:
- The enrichment of D3-creatinine in the urine is used to calculate the total body creatine pool size.
- Skeletal muscle mass is then estimated from the creatine pool size, assuming a concentration of 4.3 g of creatine per kg of skeletal muscle.[14]

Visualizations Signaling Pathways and Experimental Workflows

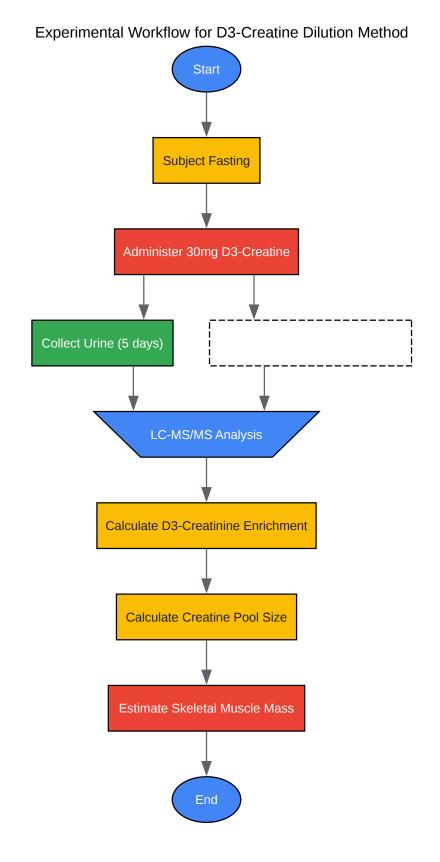




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Caption: Metabolic pathway of Creatine-(methyl-d3) monohydrate.





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Caption: Workflow for muscle mass estimation using D3-creatine.



Conclusion

Creatine-(methyl-d3) monohydrate is a powerful and versatile tool for researchers in various fields, including physiology, metabolism, and clinical research. The D3-creatine dilution method provides a reliable and minimally invasive means of assessing skeletal muscle mass, which is crucial for studying conditions such as sarcopenia, cachexia, and muscular dystrophies.[8] Its application as a pharmacokinetic tracer and an internal standard further enhances its value in drug development and metabolic research. This guide provides a foundational understanding of its applications and methodologies to aid in the design and execution of future research endeavors.

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- To cite this document: BenchChem. [Creatine-(methyl-d3) Monohydrate: A Technical Guide for Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1611754#what-is-creatine-methyl-d3-monohydrate-used-for-in-research]

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